molecular formula C26H27BrClNO6 B6090141 3,5-DIETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B6090141
M. Wt: 564.8 g/mol
InChI Key: KXJQGZJDTITLEF-UHFFFAOYSA-N
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Description

3,5-Diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers. This compound is characterized by its intricate structure, which includes multiple functional groups such as bromine, methoxy, and chlorine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including ethyl acetoacetate, 3-bromo-4,5-dimethoxybenzaldehyde, and 4-chlorobenzylamine.

    Knoevenagel Condensation: The first step involves the Knoevenagel condensation of ethyl acetoacetate with 3-bromo-4,5-dimethoxybenzaldehyde in the presence of a base such as piperidine to form the corresponding α,β-unsaturated ester.

    Michael Addition: The α,β-unsaturated ester undergoes a Michael addition with 4-chlorobenzylamine to form the intermediate compound.

    Cyclization: The intermediate compound is then cyclized under acidic conditions to form the dihydropyridine ring.

    Esterification: Finally, the compound undergoes esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the bromine substituent to a hydrogen atom.

    Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide and potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Dehalogenated compounds.

    Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

3,5-Diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Felodipine: Similar in structure and function to nifedipine and amlodipine.

Uniqueness

3,5-Diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacological properties and chemical reactivity compared to other dihydropyridines. The presence of bromine, methoxy, and chlorine groups can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

diethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrClNO6/c1-5-34-25(30)19-14-29(13-16-7-9-18(28)10-8-16)15-20(26(31)35-6-2)23(19)17-11-21(27)24(33-4)22(12-17)32-3/h7-12,14-15,23H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJQGZJDTITLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)Br)OC)OC)C(=O)OCC)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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